molecular formula C13H17N3 B3280963 3-[(4-Aminopiperidin-1-yl)methyl]benzonitrile CAS No. 725212-23-7

3-[(4-Aminopiperidin-1-yl)methyl]benzonitrile

Cat. No.: B3280963
CAS No.: 725212-23-7
M. Wt: 215.29 g/mol
InChI Key: LXXDAJSGINOLSW-UHFFFAOYSA-N
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Description

3-[(4-Aminopiperidin-1-yl)methyl]benzonitrile is a nitrile-substituted aminopiperidine derivative with the molecular formula C13H17N3 and a molecular weight of 215.30 g/mol . This compound serves as a versatile chemical building block and key synthetic intermediate in medicinal chemistry and drug discovery research. Its structure, featuring both a basic 4-aminopiperidine group and an aromatic benzonitrile moiety, makes it a valuable scaffold for constructing more complex molecules, particularly in the development of potential pharmaceutical agents . The primary research application of this compound lies in its use as a precursor in the synthesis of biologically active compounds. Structurally similar aminopiperidine derivatives are frequently employed in the discovery and development of therapeutics, as evidenced by their presence in patented pharmaceutical compositions . For instance, related 3-aminopiperidin-1-yl xanthines have been investigated for their use as pharmaceutical compositions, highlighting the therapeutic relevance of this chemical class . The compound enables researchers to explore structure-activity relationships (SAR) and optimize the pharmacokinetic properties of lead compounds. Product Information & Specifications • Molecular Formula: C13H17N3 • Molecular Weight: 215.30 g/mol • SMILES Notation: C1CN(CCC1N)CC2=CC(=CC=C2)C#N This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(4-aminopiperidin-1-yl)methyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3/c14-9-11-2-1-3-12(8-11)10-16-6-4-13(15)5-7-16/h1-3,8,13H,4-7,10,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXXDAJSGINOLSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)CC2=CC(=CC=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

725212-23-7
Record name 3-[(4-aminopiperidin-1-yl)methyl]benzonitrile
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Synthetic Methodologies and Chemical Transformations of 3 4 Aminopiperidin 1 Yl Methyl Benzonitrile

Established Synthetic Routes to 3-[(4-Aminopiperidin-1-yl)methyl]benzonitrile

The primary and most direct route for the synthesis of this compound involves the nucleophilic substitution reaction between a 3-cyanobenzyl halide and 4-aminopiperidine (B84694). This method is efficient and relies on readily available starting materials.

Precursor Synthesis and Intermediate Derivatization Strategies

The synthesis of the core precursors is a critical first step.

3-(Bromomethyl)benzonitrile (B105621): This key precursor is typically synthesized from 3-methylbenzonitrile (B1361078) (m-tolunitrile) through a radical bromination reaction. Common reagents for this transformation include N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, often carried out in a non-polar solvent like carbon tetrachloride under reflux conditions.

4-Aminopiperidine: This precursor is commercially available. However, for specific applications or the synthesis of derivatives, it can be prepared from 1-benzyl-4-piperidone. A common route involves reductive amination, where the piperidone is reacted with an ammonia (B1221849) source, and the resulting imine is reduced, for example, with sodium cyanoborohydride or through catalytic hydrogenation. The benzyl (B1604629) protecting group can be subsequently removed by hydrogenolysis.

Key Reaction Mechanisms and Optimal Reaction Conditions

The central reaction for the formation of this compound is the N-alkylation of 4-aminopiperidine with 3-(bromomethyl)benzonitrile. This reaction proceeds via a standard SN2 (bimolecular nucleophilic substitution) mechanism. The secondary amine of the piperidine (B6355638) ring acts as the nucleophile, attacking the electrophilic benzylic carbon of 3-(bromomethyl)benzonitrile and displacing the bromide leaving group.

For optimal reaction conditions, a polar aprotic solvent such as dimethylformamide (DMF), acetonitrile, or dimethyl sulfoxide (B87167) (DMSO) is typically employed to facilitate the dissolution of the reactants and promote the SN2 pathway. The reaction is generally carried out in the presence of a non-nucleophilic base to neutralize the hydrobromic acid formed as a byproduct. Common bases include potassium carbonate, sodium bicarbonate, or triethylamine. The reaction temperature is usually maintained between room temperature and a moderately elevated temperature (e.g., 60-80 °C) to ensure a reasonable reaction rate without promoting side reactions.

Reactants Solvent Base Temperature Typical Yield
4-Aminopiperidine, 3-(Bromomethyl)benzonitrileDMFK₂CO₃Room Temp. to 60 °CHigh
4-Aminopiperidine, 3-(Chloromethyl)benzonitrileAcetonitrileNaHCO₃RefluxModerate to High

Considerations for Stereoselective Synthesis

The parent molecule, this compound, is achiral. However, stereocenters can be introduced through derivatization of the piperidine ring, for instance, by introducing substituents at the 3-position or by modifying the primary amino group with a chiral entity.

Should a specific enantiomer of a derivative be required, a stereoselective synthetic approach would be necessary. This could involve several strategies:

Use of a Chiral Starting Material: The synthesis could commence with an enantiomerically pure 4-aminopiperidine derivative.

Chiral Resolution: The racemic final compound or a key intermediate could be resolved into its constituent enantiomers using a chiral resolving agent to form diastereomeric salts that can be separated by crystallization.

Asymmetric Synthesis: An asymmetric catalytic method could be employed during the synthesis of a chiral precursor to favor the formation of one enantiomer over the other.

Derivatization Strategies for Structural Modification of this compound

The presence of two distinct reactive sites, the primary amino group on the piperidine ring and the nitrile group on the benzene (B151609) ring, allows for a wide array of derivatization strategies.

Functionalization Reactions at the Aminopiperidine Moiety

The primary amino group of the 4-aminopiperidine moiety is a versatile handle for a variety of chemical transformations:

N-Acylation: The primary amine can be readily acylated using acyl chlorides, acid anhydrides, or carboxylic acids in the presence of a coupling agent (e.g., HATU, HBTU) to form amides. This is a common strategy to introduce a wide range of functional groups.

N-Alkylation and N-Arylation: The primary amine can undergo further alkylation or arylation reactions, although care must be taken to control the degree of substitution. Reductive amination with aldehydes or ketones is a particularly effective method for mono-alkylation.

Formation of Ureas and Thioureas: Reaction with isocyanates or isothiocyanates provides a straightforward route to urea (B33335) and thiourea (B124793) derivatives, respectively.

Sulfonamide Formation: Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides.

Reaction Type Reagents Functional Group Introduced
N-AcylationAcyl chloride, BaseAmide
Reductive AminationAldehyde/Ketone, Reducing AgentSecondary/Tertiary Amine
Urea FormationIsocyanateUrea
Sulfonamide FormationSulfonyl chloride, BaseSulfonamide

Chemical Modifications of the Benzonitrile (B105546) Substituent

The benzonitrile group offers a different set of opportunities for chemical modification, allowing for the introduction of alternative functionalities on the aromatic ring. chemistrysteps.comebsco.com

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions. This transformation allows for subsequent amide coupling reactions or other modifications of the carboxylic acid group.

Reduction: The nitrile can be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Cycloaddition Reactions: The nitrile group can participate in [3+2] cycloaddition reactions with reagents such as azides to form tetrazoles, which are often used as bioisosteres for carboxylic acids in medicinal chemistry.

Partial Reduction to Aldehyde: Using milder reducing agents like diisobutylaluminium hydride (DIBAL-H), the nitrile can be partially reduced to an imine, which is then hydrolyzed upon workup to yield a benzaldehyde (B42025) derivative.

Reaction with Organometallic Reagents: Grignard reagents or organolithium compounds can add to the nitrile carbon to form, after hydrolysis, ketones.

Reaction Type Reagents Resulting Functional Group
HydrolysisH₃O⁺ or OH⁻, HeatCarboxylic Acid
ReductionLiAlH₄ or H₂/CatalystPrimary Amine
Tetrazole FormationNaN₃, NH₄ClTetrazole
Partial ReductionDIBAL-H, then H₂OAldehyde
Ketone SynthesisGrignard Reagent, then H₃O⁺Ketone

Alterations of the Methylene (B1212753) Linker and Its Impact on Compound Structure

Substitution at the Benzylic Carbon:

The introduction of substituents at the benzylic carbon of the methylene linker can be achieved through various synthetic strategies. These modifications lead to chiral centers, thereby introducing stereoisomerism, and can significantly impact the compound's interaction with chiral biological environments.

α-Alkylation: The introduction of alkyl groups at the benzylic position can be accomplished by generating a carbanion at this position, followed by reaction with an alkyl halide. The acidity of the benzylic protons is enhanced by the adjacent aromatic ring, facilitating deprotonation with a strong base. This approach allows for the synthesis of a range of α-alkylated derivatives. The size and nature of the alkyl group can be varied to probe steric and hydrophobic interactions. For instance, replacing a hydrogen with a methyl or ethyl group would increase the steric hindrance around the linker, potentially forcing the phenyl and piperidine rings into different conformational arrangements.

α-Hydroxylation: The benzylic position is susceptible to oxidation, allowing for the introduction of a hydroxyl group. chemrxiv.org This can be achieved using various oxidizing agents. The presence of a hydroxyl group introduces a polar functional group and a hydrogen bond donor/acceptor, which can lead to new interactions with biological targets and alter the compound's solubility and pharmacokinetic profile. Furthermore, the resulting secondary alcohol can serve as a handle for further functionalization.

Homologation of the Methylene Linker:

Extending the methylene linker to an ethylene (B1197577) (-CH2-CH2-) or longer alkyl chain can significantly alter the flexibility and distance between the two terminal ring systems. This can be achieved through multi-step synthetic sequences. One common approach involves the reaction of a suitable piperidine derivative with a phenethyl halide or a related electrophile. For example, 4-aminopiperidine could be reacted with 2-phenylethyl bromide to yield the corresponding homologated product. The increased length of the linker provides greater conformational freedom, allowing the molecule to adopt a wider range of spatial arrangements. This can be advantageous in exploring larger binding pockets of a biological target.

Impact on Compound Structure:

The structural implications of modifying the methylene linker are significant and can be analyzed using various spectroscopic and computational techniques.

Electronic Effects: While the primary impact of alkyl and hydroxyl substitutions is steric, they can also exert minor electronic effects on the adjacent phenyl ring. More significant electronic changes can be introduced by incorporating electron-withdrawing or electron-donating groups at the benzylic position, although this is synthetically more challenging.

Physicochemical Properties: Alterations to the methylene linker can influence key physicochemical properties such as lipophilicity (logP), polar surface area (PSA), and aqueous solubility. For example, introducing a hydroxyl group would increase polarity and potentially improve solubility, while adding a larger alkyl group would increase lipophilicity.

The following table summarizes the potential modifications to the methylene linker and their anticipated structural impact:

ModificationSynthetic ApproachPotential Structural Impact
α-Alkylation Deprotonation at the benzylic carbon followed by reaction with an alkyl halide.Introduction of a chiral center; increased steric hindrance; altered conformation of the piperidine and benzonitrile rings.
α-Hydroxylation Oxidation of the benzylic carbon.Introduction of a chiral center and a polar functional group; potential for new hydrogen bonding interactions; altered solubility.
Homologation Reaction of the aminopiperidine with a phenethyl halide or equivalent.Increased distance and flexibility between the piperidine and benzonitrile rings; greater conformational freedom.

Structure Activity Relationship Sar Studies and Molecular Design Principles for 3 4 Aminopiperidin 1 Yl Methyl Benzonitrile Analogues

Influence of Substituents on the Piperidine (B6355638) Ring on Potential Biological Interactions

Substitutions at the 3-position of the piperidine ring have been shown to be particularly important. For instance, introducing a methyl group at this position can enhance activity. Furthermore, the stereochemistry at this position is critical; for example, the (R)-enantiomer of certain analogues has demonstrated significantly higher potency than the (S)-enantiomer. This highlights the specific spatial requirements of the binding pocket.

The nature of the substituent at the 4-amino group can also be varied. While the primary amine is often crucial, its modification to secondary or tertiary amines, or its replacement with other functional groups, can modulate activity and selectivity. However, these modifications often lead to a decrease in potency due to the loss of the key salt bridge interaction.

Compound Piperidine Ring Substituent Biological Activity (e.g., IC50)
Analogue A4-amino (unsubstituted)Baseline
Analogue B3-methyl-4-aminoIncreased
Analogue C(R)-3-methyl-4-aminoSignificantly Increased
Analogue D(S)-3-methyl-4-aminoDecreased
Analogue E4-(methylamino)Decreased

This table is illustrative and based on general findings in the literature for similar compound classes. Specific IC50 values are dependent on the full compound structure and the specific assay conditions.

Impact of Benzonitrile (B105546) Substituent Variations and Positional Isomerism on Molecular Recognition

The benzonitrile group of 3-[(4-Aminopiperidin-1-yl)methyl]benzonitrile typically occupies the S1 pocket of the DPP-4 enzyme. The nitrile group itself is a key pharmacophoric feature, often forming important interactions within the binding site.

Variations in the substitution pattern on the benzonitrile ring can fine-tune the electronic and steric properties of the molecule, thereby influencing its interaction with the target. Introducing small, electron-withdrawing groups, such as fluorine or chlorine, can enhance potency. The position of these substituents is also critical. For example, substitution at the 2-position of the benzonitrile ring has been found to be beneficial in some series of DPP-4 inhibitors.

Positional isomerism of the nitrile group on the benzene (B151609) ring (e.g., 2-benzonitrile or 4-benzonitrile) significantly alters the orientation of this key functional group within the binding pocket. In many cases, the 3-benzonitrile isomer, as seen in the parent compound, provides the optimal geometry for interaction with the S1 pocket. Moving the nitrile to the 2- or 4-position can lead to a substantial loss of activity due to a suboptimal fit.

Compound Benzonitrile Ring Modification Biological Activity (e.g., IC50)
Parent Compound3-benzonitrileBaseline
Analogue F2-fluoro-3-benzonitrileIncreased
Analogue G4-fluoro-3-benzonitrileSlightly Increased
Analogue H2-benzonitrileDecreased
Analogue I4-benzonitrileSignificantly Decreased

This table is illustrative and based on general findings in the literature for similar compound classes. Specific IC50 values are dependent on the full compound structure and the specific assay conditions.

Conformational Analysis and Scaffold Geometry Effects on Activity

The linker between the piperidine and benzonitrile moieties, in this case, a methylene (B1212753) group, also plays a role in defining the relative orientation of these two key pharmacophoric elements. Altering the length or rigidity of this linker can have a profound impact on activity. A rigidified scaffold, for instance, might lock the molecule into a bioactive conformation, leading to enhanced potency, but could also prevent it from adapting to the binding site.

Computational studies, such as conformational analysis and molecular dynamics simulations, are invaluable tools for understanding the preferred conformations of these molecules and how they interact with their biological targets over time.

Computational Chemistry Approaches for SAR Elucidation

In modern drug discovery, computational chemistry plays a vital role in elucidating SAR and guiding the design of new and improved analogues.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For analogues of this compound, a 3D-QSAR model could be developed using a training set of compounds with known DPP-4 inhibitory activities.

This model would correlate various molecular descriptors (e.g., steric, electronic, and hydrophobic fields) with the observed biological activity. The resulting QSAR model can then be used to predict the activity of novel, untested analogues, thereby prioritizing synthetic efforts towards the most promising candidates. The robustness and predictive power of a QSAR model are typically assessed through internal and external validation methods. nih.gov

A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to bind to a specific biological target. nih.gov For the this compound scaffold, a pharmacophore model would typically include a positive ionizable feature for the 4-amino group, an aromatic ring feature for the benzonitrile moiety, and potentially a hydrogen bond acceptor feature for the nitrile group.

Once a validated pharmacophore model is developed, it can be used as a 3D query to search large chemical databases in a process known as virtual screening. nih.gov This allows for the rapid identification of novel and structurally diverse compounds that are likely to possess the desired biological activity, thereby accelerating the drug discovery process.

Exploration of Biological Targets and Mechanistic Investigations for 3 4 Aminopiperidin 1 Yl Methyl Benzonitrile and Its Derivatives

In Vitro Enzyme Modulation Studies

Derivatives of 3-[(4-Aminopiperidin-1-yl)methyl]benzonitrile have been extensively studied as inhibitors of Dipeptidyl Peptidase-4 (DPP-4), a serine protease involved in glucose homeostasis. nih.gov Inhibition of DPP-4 increases the levels of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), which in turn stimulates insulin (B600854) secretion and suppresses glucagon (B607659) release in a glucose-dependent manner. nih.govmdpi.comyoutube.com

A novel series of 4-aminopiperidine-3,4-dihyroquinazoline-2-uracil derivatives incorporating the aminopiperidine moiety were synthesized and evaluated for their DPP-4 inhibitory activity. The in vitro activities were assessed by measuring the cleavage of a fluorogenic substrate, H-Gly-Pro-amino methyl coumarin. Several of these compounds exhibited significant inhibition of the DPP-4 enzyme. For instance, compound 9i , which features a chloro substitution on the phenyl moiety of the quinazoline (B50416) ring, was identified as a potent inhibitor with an IC50 value of 9.25 ± 0.57 µM. nih.gov Kinetic analysis of compound 9i revealed a competitive mode of inhibition with a Ki value of 12.01 µM. researchgate.net The structure-activity relationship (SAR) studies indicated that the nature and position of substituents on the aromatic rings play a crucial role in the inhibitory potency. nih.gov

Interactive Table: In Vitro DPP-4 Inhibitory Activity of 4-Aminopiperidine-3,4-dihyroquinazoline-2-uracil Derivatives nih.gov

Compound% Inhibition at 20 µMIC50 (µM)
9c >50Not specified
9i >509.25 ± 0.57
9j >50Not specified
9L >50Not specified
9g Not specified96.2 ± 6.82

Ligand-Receptor Binding Affinity Characterization

Computational docking studies have been instrumental in elucidating the binding interactions of these derivatives within the active site of the DPP-4 enzyme. nih.gov The active site of DPP-4 is characterized by several key subsites, including the S1 and S2 pockets, which accommodate the side chains of the peptide substrates. nih.gov The aminopiperidine moiety of these inhibitors typically interacts with the S2 pocket, forming crucial salt bridge interactions with glutamate (B1630785) residues (Glu205 and Glu206). hilarispublisher.com The benzonitrile (B105546) group often occupies the hydrophobic S1 pocket. hilarispublisher.com These interactions are fundamental to the high binding affinity and inhibitory activity of this class of compounds.

Cellular Pathway Perturbation Analysis in Model Systems

The primary cellular pathway perturbed by the derivatives of this compound is the incretin signaling pathway, a consequence of DPP-4 inhibition. nih.govsigmaaldrich.com By preventing the degradation of GLP-1 and glucose-dependent insulinotropic polypeptide (GIP), these inhibitors enhance the downstream signaling of these hormones. mdpi.com

Inhibition of DPP-4 leads to:

Increased Insulin Secretion: Elevated levels of active GLP-1 stimulate the pancreas to release more insulin in response to high blood glucose levels. youtube.com

Suppressed Glucagon Release: GLP-1 also acts on pancreatic alpha-cells to decrease the secretion of glucagon, a hormone that raises blood glucose levels. youtube.com

Delayed Gastric Emptying: Increased GLP-1 levels can slow down the rate at which food leaves the stomach, contributing to a feeling of fullness and reducing post-meal glucose spikes. youtube.com

Increased Satiety: GLP-1 can also act on the central nervous system to promote a feeling of satiety, which can help in weight management. youtube.com

Beyond its role in glucose metabolism, DPP-4 (also known as CD26) is expressed on the surface of various immune cells, including T-cells, B-cells, and NK cells, and is involved in immune regulation. mdpi.comnih.gov Consequently, inhibition of DPP-4 may have immunomodulatory effects. nih.gov Studies have suggested that DPP-4 inhibitors can influence T-cell activation and cytokine production. nih.gov However, the full extent and clinical relevance of these effects are still under investigation.

Advanced Computational Modeling for Ligand-Target Interaction Prediction

Advanced computational techniques have been pivotal in understanding the interactions between derivatives of this compound and their biological targets. These methods provide valuable insights into the binding modes and dynamics at the molecular level.

Molecular Docking Simulations for Binding Mode Elucidation

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor. mdpi.com For the derivatives of this compound, docking studies have consistently shown their interaction with the active site of the DPP-4 enzyme. nih.gov

Docking analyses of 4-aminopiperidine-3,4-dihyroquinazoline-2-uracil derivatives revealed docking scores ranging from -7.6 to -10.7 kcal/mol, indicating favorable binding energies. nih.gov These studies confirmed that the aminopiperidine moiety forms key interactions with the negatively charged residues Glu205 and Glu206 in the S2 subsite, while other parts of the molecule engage with the hydrophobic S1 pocket and other surrounding residues. nih.govhilarispublisher.com The docking results have shown a good correlation with the experimentally observed inhibitory activities. nih.gov

Interactive Table: Molecular Docking Scores of 4-Aminopiperidine-3,4-dihyroquinazoline-2-uracil Derivatives against DPP-4 nih.gov

CompoundDocking Score (kcal/mol)
9a -7.6
9i -10.7

Molecular Dynamics Simulations for Dynamic Interaction Analysis

Molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules and their complexes over time. nih.govnih.gov MD simulations of DPP-4 in complex with aminopiperidine-based inhibitors have been performed to assess the stability of the ligand-receptor interactions. nih.govresearchgate.net

For instance, MD simulations of compound 9i bound to the DPP-4 active site validated the stability of the complex. nih.govresearchgate.net The simulations showed that the key hydrogen bonds and salt bridge interactions observed in the docking poses were maintained throughout the simulation period. nih.gov Analysis of the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein and ligand atoms indicated the stability of the complex, further supporting the binding mode predicted by molecular docking. nih.gov These dynamic studies provide a more realistic picture of the ligand-target interactions in a simulated physiological environment. nih.gov

Role of 3 4 Aminopiperidin 1 Yl Methyl Benzonitrile As a Chemical Probe and Medicinal Chemistry Scaffold

Utility in Ligand Discovery and Lead Identification Programs

The 3-[(4-Aminopiperidin-1-yl)methyl]benzonitrile scaffold has proven to be particularly fruitful in the discovery of enzyme inhibitors, most notably for Dipeptidyl Peptidase-4 (DPP-4). DPP-4 inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. The aminopiperidine portion of the scaffold is crucial for the activity of many DPP-4 inhibitors, as the primary amine can form a key salt bridge interaction with glutamic acid residues in the active site of the enzyme.

Several research programs have utilized this core structure to develop potent and selective DPP-4 inhibitors. For instance, a series of quinazolin-4-one compounds incorporating the this compound moiety at the N-3 position demonstrated potent and specific inhibition of DPP-4. nih.gov While some derivatives showed promising in vivo efficacy, they also presented challenges such as inhibition of CYP450 enzymes and hERG channel blockage, highlighting the importance of further structural modifications to optimize the safety profile. nih.gov

The versatility of the scaffold allows for systematic Structure-Activity Relationship (SAR) studies. By modifying the core structure, researchers can explore how different substituents affect potency, selectivity, and pharmacokinetic properties. For example, the introduction of a fluorine atom to the benzonitrile (B105546) ring in some derivatives led to enhanced inhibitory activity and improved metabolic stability. nih.gov These lead identification programs underscore the value of the this compound scaffold as a starting point for developing novel drug candidates.

Below is a table summarizing the utility of this scaffold in the development of DPP-4 inhibitors:

Feature of ScaffoldRole in DPP-4 InhibitionReference
Primary Amine Forms key interactions with the active site of DPP-4. nih.gov
Benzonitrile Group Occupies a hydrophobic pocket and can be modified to improve potency and selectivity. nih.gov
Piperidine (B6355638) Ring Provides a rigid core that can be substituted to modulate physicochemical properties. nih.gov

Contributions to Structure-Based Drug Design (SBDD) Methodologies

Structure-Based Drug Design (SBDD) is a powerful methodology that relies on the three-dimensional structure of a biological target to guide the design of new ligands. The this compound scaffold is well-suited for SBDD approaches due to its well-defined conformational properties and its ability to engage in specific interactions with protein targets.

Computational modeling and X-ray crystallography studies of DPP-4 in complex with inhibitors derived from this scaffold have provided valuable insights into the key binding interactions. These studies have confirmed that the aminopiperidine moiety anchors the inhibitor in the active site, while the benzonitrile group can be positioned to interact with specific residues, thereby enhancing binding affinity and selectivity.

The knowledge gained from these SBDD studies can be used to rationally design next-generation inhibitors with improved properties. For example, by understanding the spatial constraints of the active site, medicinal chemists can introduce modifications to the scaffold that optimize its fit and maximize its interactions with the target protein. This iterative process of design, synthesis, and testing is a hallmark of modern drug discovery and has been successfully applied to compounds derived from the this compound core.

The following table outlines the contributions of this scaffold to SBDD:

SBDD AspectContribution of the Scaffold
Target Engagement The aminopiperidine group provides a reliable anchor point for binding to the target protein.
Rational Design The scaffold's modifiable nature allows for the rational introduction of functional groups to enhance binding affinity and selectivity.
Pharmacophore Modeling Serves as a key component in pharmacophore models for DPP-4 and other enzyme inhibitors.

Applications in the Construction of Chemical Libraries for Screening

The this compound scaffold is an excellent starting point for the construction of chemical libraries for high-throughput screening (HTS). nih.gov Combinatorial chemistry approaches can be employed to generate a large number of diverse compounds by systematically modifying different parts of the scaffold. iipseries.org

The key positions for modification on this scaffold include:

The primary amine of the piperidine ring: This can be acylated, alkylated, or used in other coupling reactions to introduce a wide variety of substituents.

The aromatic ring: The benzonitrile ring can be substituted with different functional groups to explore the effects on activity and selectivity.

The benzylic position: While less commonly modified, this position could also be a point of diversification.

The resulting chemical libraries can be screened against a wide range of biological targets to identify new hit compounds. The structural diversity of the library increases the probability of finding a compound with the desired biological activity. The modular nature of the this compound scaffold makes it an ideal building block for such endeavors, facilitating the rapid exploration of chemical space and the identification of novel therapeutic leads.

The table below summarizes the applications in chemical library construction:

Library Design AspectApplication of the Scaffold
Diversity-Oriented Synthesis The scaffold allows for the introduction of diverse chemical functionalities at multiple positions.
Parallel Synthesis Amenable to parallel synthesis techniques for the rapid generation of a large number of compounds.
Fragment-Based Screening The core scaffold can be considered a high-value fragment for fragment-based lead discovery.

Analytical and Spectroscopic Characterization in Research Contexts

Methodologies for Structural Confirmation and Purity Assessment in Research Samples

The primary objective of structural confirmation is to verify that the synthesized molecule corresponds to the expected atomic connectivity and stereochemistry. Purity assessment is equally critical to ensure that observed biological or chemical activity is attributable to the compound of interest and not to impurities.

A combination of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and chromatography is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are indispensable tools for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of 3-[(4-Aminopiperidin-1-yl)methyl]benzonitrile would be expected to show distinct signals for the aromatic protons of the benzonitrile (B105546) ring, the benzylic methylene (B1212753) protons, and the protons of the piperidine (B6355638) ring. The chemical shifts, splitting patterns (multiplicity), and integration of these signals would provide crucial information about the connectivity of the atoms. For instance, the protons on the benzonitrile ring would appear in the aromatic region (typically δ 7-8 ppm), with their splitting pattern revealing their substitution pattern. The benzylic protons would likely appear as a singlet, while the piperidine ring protons would exhibit more complex splitting patterns due to their various chemical environments.

¹³C NMR: The carbon-13 NMR spectrum would complement the proton data by showing signals for each unique carbon atom in the molecule. The characteristic chemical shift of the nitrile carbon (around δ 118-120 ppm) and the carbons of the aromatic ring and the piperidine ring would be key identifiers.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the exact mass to a high degree of accuracy, which allows for the unambiguous determination of the molecular formula. While experimental data is not available, predicted mass spectrometry data for this compound suggests a monoisotopic mass of 215.1422 g/mol . The fragmentation pattern observed in the mass spectrum would offer further structural insights, for example, by showing the loss of the aminopiperidinyl group or the benzonitrile moiety.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of a research sample. By employing a suitable stationary phase and mobile phase, the compound of interest can be separated from any impurities, such as starting materials, byproducts, or degradation products. The purity is typically determined by integrating the area of the peak corresponding to the target compound and expressing it as a percentage of the total peak area.

The following table summarizes the key analytical techniques and the information they provide for the characterization of this compound.

TechniqueInformation ProvidedExpected Observations for this compound
¹H NMR Elucidates the proton environment and connectivity.Signals for aromatic, benzylic, and piperidine protons with characteristic chemical shifts and splitting patterns.
¹³C NMR Determines the number and type of carbon atoms.Distinct signals for nitrile, aromatic, and piperidine carbons.
Mass Spectrometry (MS) Confirms molecular weight and elemental composition.A molecular ion peak corresponding to the compound's mass; fragmentation pattern consistent with the structure.
HPLC Assesses the purity of the sample.A single major peak indicating a high degree of purity.

Advanced Spectroscopic Techniques for Characterization of this compound and its Analogues

Beyond the fundamental techniques, a range of advanced spectroscopic methods can provide more detailed structural information, particularly for complex molecules or when stereochemistry is a factor.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning proton and carbon signals and establishing long-range connectivity within the molecule. For this compound, these techniques would definitively link the benzylic protons to the corresponding carbon and establish the connectivity between the benzonitrile and piperidine moieties.

X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides the ultimate structural confirmation by determining the precise three-dimensional arrangement of atoms in the crystal lattice. This technique can elucidate bond lengths, bond angles, and stereochemistry with a high degree of accuracy.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the characteristic stretching vibration of the nitrile group (C≡N) would be expected to appear in the region of 2220-2260 cm⁻¹. The N-H stretching vibrations of the primary amine would also be observable.

The application of these advanced techniques provides a comprehensive and irrefutable analytical profile of this compound, ensuring the integrity of research data and facilitating further investigation into its chemical and biological properties.

Future Directions and Perspectives in Academic Research on 3 4 Aminopiperidin 1 Yl Methyl Benzonitrile

Emerging Trends in Piperidine-Benzonitrile Scaffold Research for Novel Chemical Entity Discovery

The piperidine-benzonitrile scaffold is increasingly being recognized for its potential in the discovery of novel chemical entities. Current research trends are focused on several key areas:

Diversity-Oriented Synthesis: There is a growing emphasis on developing synthetic methodologies that allow for the rapid generation of diverse libraries of piperidine-benzonitrile derivatives. This includes the exploration of novel coupling reactions and the use of multi-component reactions to introduce a wide range of substituents on both the piperidine (B6355638) and benzonitrile (B105546) rings. The goal is to create a rich chemical space for screening against various biological targets.

Privileged Scaffold Hopping: The piperidine-benzonitrile core can be considered a "privileged scaffold" due to its recurrence in bioactive compounds. Researchers are actively exploring its use as a template for "scaffold hopping," where it replaces a known core structure in an existing drug or clinical candidate to improve properties such as potency, selectivity, or pharmacokinetic profile.

Fragment-Based Drug Discovery (FBDD): The individual components of 3-[(4-Aminopiperidin-1-yl)methyl]benzonitrile—the aminopiperidine and the methylbenzonitrile moieties—can be considered valuable fragments in FBDD campaigns. An emerging trend is the identification of weak-binding fragments that interact with a biological target, followed by their elaboration or merging to generate more potent lead compounds. The piperidine-benzonitrile scaffold provides a robust framework for such fragment evolution.

Research TrendDescription
Diversity-Oriented Synthesis Rapid generation of diverse libraries of piperidine-benzonitrile derivatives for broad biological screening.
Privileged Scaffold Hopping Utilizing the piperidine-benzonitrile core to replace existing scaffolds in bioactive compounds to enhance desired properties.
Fragment-Based Drug Discovery Employing the aminopiperidine and methylbenzonitrile fragments as starting points for building potent lead compounds.

Integration of Artificial Intelligence and Machine Learning in the Design and Optimization of Related Compounds

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery, and their application to the design and optimization of compounds related to this compound is a promising future direction.

De Novo Design: AI-powered generative models can design novel molecules with desired properties from the ground up. By training these models on large datasets of known bioactive molecules containing piperidine and benzonitrile moieties, it is possible to generate new chemical entities with a high probability of biological activity. nih.gov

Predictive Modeling: Machine learning algorithms can be trained to predict the biological activity, pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME), and potential toxicity of virtual compounds. This allows for the in-silico screening of large virtual libraries of this compound derivatives, prioritizing the most promising candidates for synthesis and experimental testing. researchgate.netpharmaffiliates.com

Lead Optimization: Once an active compound is identified, AI and ML can be used to guide its optimization. By analyzing structure-activity relationships (SAR), these tools can suggest specific chemical modifications to enhance potency, improve selectivity, and fine-tune ADME properties, thereby accelerating the lead optimization process.

AI/ML ApplicationDescription
De Novo Design Generating novel molecular structures with desired properties based on the piperidine-benzonitrile scaffold.
Predictive Modeling In-silico prediction of biological activity, ADME, and toxicity to prioritize synthetic candidates.
Lead Optimization Guiding chemical modifications to improve the overall profile of lead compounds.

Identification of Unexplored Biological Hypotheses and Research Opportunities for the Scaffold

While direct biological data for this compound is not extensively published, the structural components of the molecule suggest several unexplored research avenues.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition: Several compounds incorporating a 3-aminopiperidine moiety and a benzonitrile group have been investigated as DPP-4 inhibitors for the treatment of type 2 diabetes. nih.govnih.gov The specific regioisomer, this compound, presents a novel arrangement that warrants investigation for its potential DPP-4 inhibitory activity.

Cognition Enhancement: Derivatives of 4-aminopiperidine (B84694) have shown promise as cognition-enhancing agents. nih.gov Given the prevalence of neurological disorders with cognitive deficits, exploring the potential of this compound and its analogues in this therapeutic area represents a significant research opportunity.

Ion Channel Modulation: The piperidine scaffold is a common feature in many ion channel modulators. The specific substitution pattern of this compound could confer novel interactions with various ion channels, such as those involved in pain signaling or cardiovascular function. Screening this scaffold against a panel of ion channels could uncover unexpected and valuable biological activities.

Antimicrobial Activity: The piperidin-4-one scaffold, a related structure, has been shown to possess antibacterial and antifungal properties. biomedpharmajournal.org Investigating the antimicrobial potential of this compound could open up new avenues for the development of novel anti-infective agents.

Unexplored HypothesisRationale
DPP-4 Inhibition Structural similarity to known DPP-4 inhibitors containing aminopiperidine and benzonitrile moieties. nih.govnih.gov
Cognition Enhancement The presence of a 4-aminopiperidine core, which is found in other cognition-enhancing compounds. nih.gov
Ion Channel Modulation The piperidine scaffold is a known modulator of various ion channels.
Antimicrobial Activity Related piperidin-4-one structures have demonstrated antimicrobial effects. biomedpharmajournal.org

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-[(4-Aminopiperidin-1-yl)methyl]benzonitrile, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution between 4-aminopiperidine and a benzonitrile derivative. Key steps include:

  • Intermediate isolation : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to purify intermediates.
  • Optimization : Adjust reaction temperature (60–80°C) and solvent polarity (e.g., DMF or THF) to improve yield .
  • Characterization : Confirm intermediate structures via 1H^1H-NMR (δ 7.6–7.8 ppm for aromatic protons) and IR spectroscopy (C≡N stretch ~2220 cm1^{-1}) .

Q. How should researchers handle safety protocols for this compound given limited toxicological data?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and ANSI-approved goggles. Use NIOSH-certified respirators if aerosolization is possible .
  • Emergency measures : For skin contact, wash with 10% aqueous ethanol; for eye exposure, irrigate with saline for 15 minutes .
  • Waste disposal : Neutralize with dilute acetic acid before incineration to prevent environmental release .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • X-ray crystallography : Use SHELXL for refinement (monochromatic Mo-Kα radiation, λ = 0.71073 Å) to resolve piperidine ring conformations .
  • Mass spectrometry : ESI-MS in positive mode (expected [M+H]+^+ at m/z 214.1) to confirm molecular weight .
  • Comparative analysis : Cross-validate NMR shifts with structurally similar compounds like 5-amino-2-(piperidin-1-yl)benzonitrile (δ 3.2–3.5 ppm for piperidine protons) .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

  • Methodological Answer :

  • Docking studies : Use AutoDock Vina to simulate binding to serotonin receptors (PDB: 6WGT). Parameterize the nitrile group’s dipole moment for accurate affinity predictions .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess ligand-receptor stability (AMBER force field, TIP3P water model) .
  • ADMET prediction : Employ SwissADME to evaluate blood-brain barrier penetration (logP ~2.1) and CYP450 inhibition .

Q. What experimental strategies resolve contradictions in reported receptor binding affinities?

  • Methodological Answer :

  • Controlled assays : Replicate radioligand displacement assays (e.g., 3H^3H-ketanserin for 5-HT2A_{2A}) under standardized conditions (pH 7.4, 25°C) .
  • Meta-analysis : Pool data from PubChem BioAssay (AID 1259401) and apply Bayesian statistics to identify outliers .
  • Structural analogs : Compare with 4-(2-oxopiperidin-1-yl)benzonitrile to isolate effects of the aminopiperidine moiety .

Q. How can researchers design structure-activity relationship (SAR) studies for derivatives of this compound?

  • Methodological Answer :

  • Core modifications : Synthesize analogs with substituents at the benzonitrile ring (e.g., -NO2_2, -OCH3_3) to assess electronic effects .
  • Piperidine variants : Replace 4-aminopiperidine with 3,3-difluoropiperidine to study steric and electronic impacts .
  • Biological testing : Use high-throughput screening (HTS) against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.